molecular formula C18H16Cl2N2O5 B4059988 3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate

3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate

Cat. No.: B4059988
M. Wt: 411.2 g/mol
InChI Key: BDGIMGZQQGEHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, and a butanoate ester linked to a 2-methyl-4-nitroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Introduction of the butanoate ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Substitution: Replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group yields a nitro group, while reduction of the nitro group yields an amine.

Scientific Research Applications

3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl 4-(2-methyl-4-aminoanilino)-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

    3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxopentanoate: Similar structure but with a pentanoate ester instead of a butanoate ester.

Uniqueness

3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5/c1-11-8-13(22(25)26)3-5-16(11)21-17(23)6-7-18(24)27-10-12-2-4-14(19)15(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGIMGZQQGEHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Reactant of Route 5
Reactant of Route 5
3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
3,4-Dichlorobenzyl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.